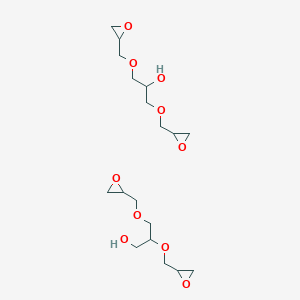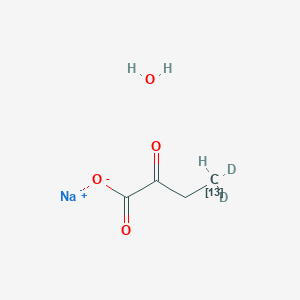![molecular formula C7H13NO4 B12059632 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid is a chemical compound with the molecular formula C7H13NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid typically involves the reaction of tert-butyl chloroformate with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials.
作用機序
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding.
類似化合物との比較
Similar Compounds
- 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Uniqueness
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid is unique due to the presence of the 15N isotope, which makes it valuable in isotopic labeling studies. This compound’s specific structure and reactivity profile make it a versatile tool in various scientific disciplines.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1,8+1 |
InChIキー |
VRPJIFMKZZEXLR-LGMPQVEQSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[15NH][13CH2][13C](=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



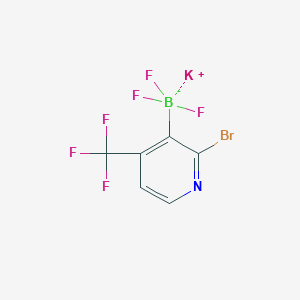
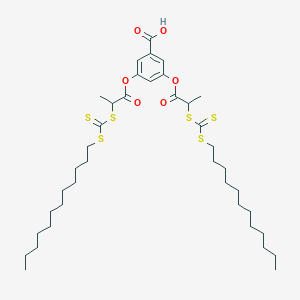
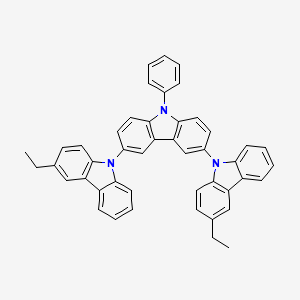
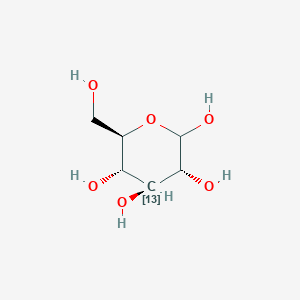

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
